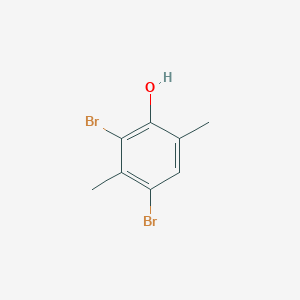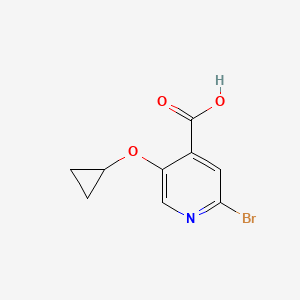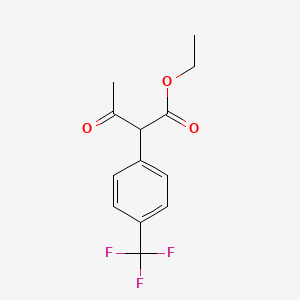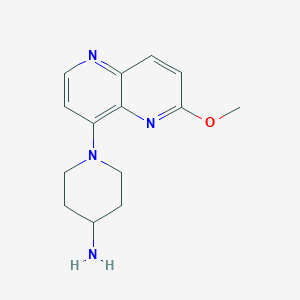![molecular formula C15H18O4 B13930589 Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester CAS No. 24331-75-7](/img/structure/B13930589.png)
Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(2-methylbenzylidene)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a benzylidene group attached to the malonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-methylbenzylidene)malonate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of diethyl malonate with 2-methylbenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the synthesis of diethyl 2-(2-methylbenzylidene)malonate follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and improve the selectivity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(2-methylbenzylidene)malonate undergoes various types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol as a base, alkyl halides as alkylating agents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating in the presence of a suitable catalyst.
Major Products Formed
Alkylation: Alpha-alkylated malonates.
Hydrolysis: Corresponding carboxylic acids.
Decarboxylation: Substituted acetic acids.
Aplicaciones Científicas De Investigación
Diethyl 2-(2-methylbenzylidene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 2-(2-methylbenzylidene)malonate involves its reactivity as a nucleophile and electrophile in various chemical reactions. The malonate moiety can be deprotonated to form an enolate ion, which acts as a nucleophile in alkylation reactions. The benzylidene group can participate in electrophilic aromatic substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Diethyl 2-(2-methylbenzylidene)malonate can be compared with other malonic esters such as diethyl malonate and diethyl benzylidenemalonate:
Diethyl Malonate: A simpler malonic ester without the benzylidene group.
Diethyl Benzylidenemalonate: Similar to diethyl 2-(2-methylbenzylidene)malonate but with different substituents on the benzylidene group.
The uniqueness of diethyl 2-(2-methylbenzylidene)malonate lies in the presence of the 2-methyl group on the benzylidene moiety, which can influence its reactivity and selectivity in chemical reactions .
Propiedades
Número CAS |
24331-75-7 |
|---|---|
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
diethyl 2-[(2-methylphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-9-7-6-8-11(12)3/h6-10H,4-5H2,1-3H3 |
Clave InChI |
DPOSXRUPTBYJQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CC=C1C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13930566.png)



![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide](/img/structure/B13930593.png)

